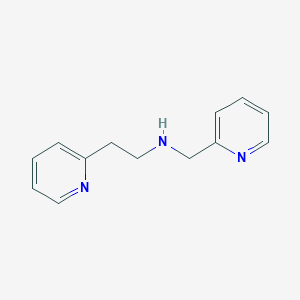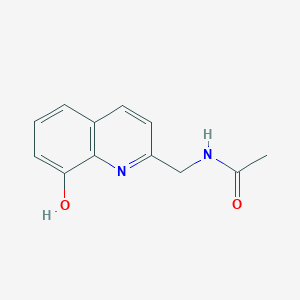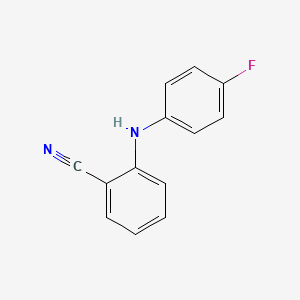
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate is a fluorinated organic compound that has garnered significant interest in various fields of scientific research. The presence of the difluoromethyl group imparts unique physicochemical properties to the compound, making it valuable in medicinal chemistry, agricultural sciences, and material sciences. The compound’s structure includes a nicotinate moiety, which is a derivative of nicotinic acid, known for its biological relevance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate typically involves the introduction of the difluoromethyl group into the nicotinate structure. One common method is the reaction of ethyl bromodifluoroacetate with a suitable nicotinate precursor under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of transition-metal-free methods and environmentally benign reagents is often preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the difluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the ester group can produce alcohols .
Scientific Research Applications
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of fluorinated pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 2-(difluoromethyl)-6-hydroxynicotinate involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Ethyl 2-(difluoromethyl)-6-hydroxynicotinate can be compared with other fluorinated nicotinate derivatives:
Ethyl 2-bromo-2,2-difluoroacetate: Similar in structure but contains a bromine atom instead of a hydroxyl group.
Ethyl 2,2-difluoro-3-hydroxy ester: Contains a similar difluoromethyl group but differs in the position of the hydroxyl group.
The unique combination of the difluoromethyl and hydroxyl groups in this compound imparts distinct physicochemical properties, making it a valuable compound in various research applications.
Properties
CAS No. |
919354-84-0 |
|---|---|
Molecular Formula |
C9H9F2NO3 |
Molecular Weight |
217.17 g/mol |
IUPAC Name |
ethyl 2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C9H9F2NO3/c1-2-15-9(14)5-3-4-6(13)12-7(5)8(10)11/h3-4,8H,2H2,1H3,(H,12,13) |
InChI Key |
RFVZVAXTXSLJSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C=C1)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


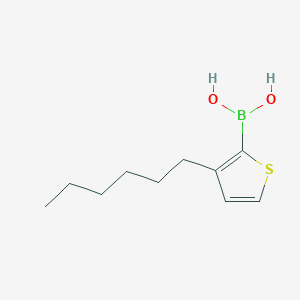
![4-Bromo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15068491.png)
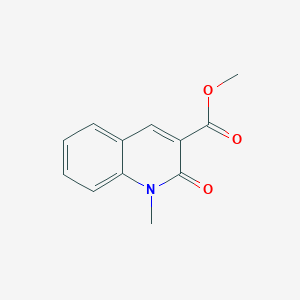
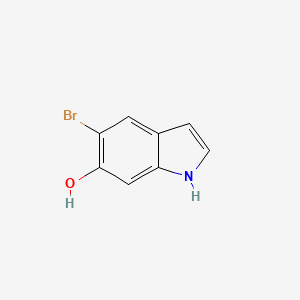

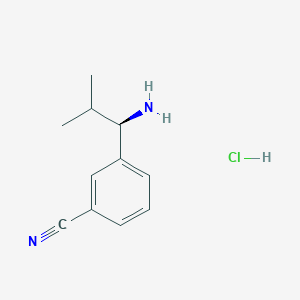

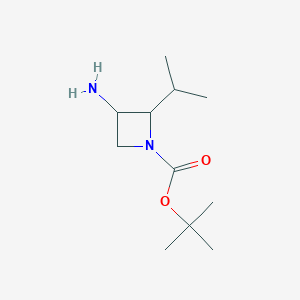
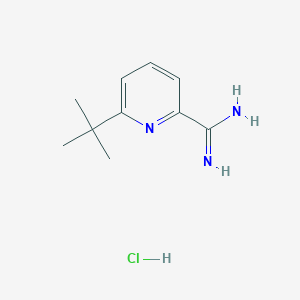
![7-Dimethylaminomethylene-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B15068544.png)
![4H-Imidazo[4,5-c]pyridin-4-one hydrobromide](/img/structure/B15068549.png)
